molecular formula C5H5BrN2OS B2725829 N-[(4-Bromo-2-thiazolyl)methyl]formamide CAS No. 1279721-67-3

N-[(4-Bromo-2-thiazolyl)methyl]formamide

Cat. No. B2725829
CAS RN: 1279721-67-3
M. Wt: 221.07
InChI Key: YJHBNJKFVASWNG-UHFFFAOYSA-N
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Description

“N-[(4-Bromo-2-thiazolyl)methyl]formamide” is a chemical compound with the CAS Number: 1279721-67-3 . It has a molecular weight of 221.08 . The IUPAC name for this compound is N-((4-bromothiazol-2-yl)methyl)formamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a predicted density of 1.736±0.06 g/cm3 and a predicted boiling point of 398.7±22.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

N-[(4-Bromo-2-thiazolyl)methyl]formamide and its analogues have been utilized in the synthesis of various chemical compounds. For instance, the use of related thiazolyl compounds in the microwave-promoted synthesis of benzamides highlights an efficient and cleaner method for producing these chemicals, showcasing the compound's role in facilitating chemical reactions and contributing to the development of novel synthesis pathways (Saeed, 2009).

Biological Activity and Anticancer Research

Thiazolides, a class of compounds including thiazolyl derivatives, have been studied for their broad-spectrum anti-infective properties against various pathogens. Furthermore, certain thiazolides have been investigated for their potential anticancer activities. These studies highlight the role of thiazolyl compounds in inducing cell death in cancer cells and suggest a promising avenue for the development of new anticancer therapeutics (Müller, Sidler, Nachbur, Wastling, Brunner, & Hemphill, 2008).

Antiparasitic and Antimicrobial Effects

Research on thiazolides, including those related to this compound, has demonstrated efficacy against a variety of parasites and microbes. Studies have shown that these compounds exhibit activity against protozoan parasites, suggesting their utility in treating infections caused by these organisms. The mechanism of action appears to involve the disruption of specific biochemical pathways within the parasites, pointing to the potential for developing new antiparasitic drugs based on thiazolyl derivatives (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Enzymatic Activity Modulation

Thiazolides have been explored for their ability to modulate enzymatic activities within cells. This property has implications for both understanding cellular processes and developing therapeutic interventions that target specific enzymes. The modulation of enzymes such as glutathione-S-transferase by thiazolides highlights the potential for these compounds to influence cellular detoxification processes and apoptosis, with implications for treating diseases characterized by abnormal cell growth or resistance to chemotherapy (Hemphill, Müller, & Müller, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBNJKFVASWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CNC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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